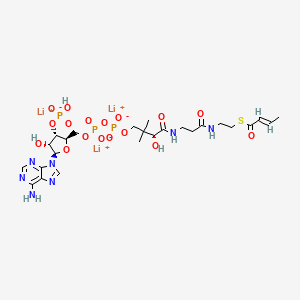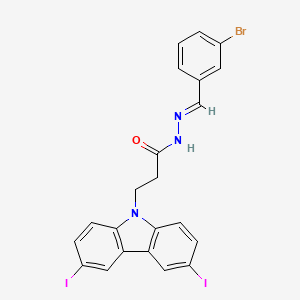
N'-(3-Bromobenzylidene)-3-(3,6-diiodo-9H-carbazol-9-YL)propanohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-(3-Bromobenzylidene)-3-(3,6-diiodo-9H-carbazol-9-YL)propanohydrazide is a complex organic compound with the molecular formula C22H16BrI2N3O. It is a member of the hydrazide family, characterized by the presence of a hydrazone linkage. This compound is notable for its unique structure, which includes bromine and iodine atoms, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3-Bromobenzylidene)-3-(3,6-diiodo-9H-carbazol-9-YL)propanohydrazide typically involves a multi-step process. The initial step often includes the formation of the hydrazone linkage through the reaction of a hydrazide with an aldehyde or ketone. In this case, 3-bromobenzaldehyde reacts with 3-(3,6-diiodo-9H-carbazol-9-yl)propanohydrazide under acidic or basic conditions to form the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, solvent, and catalyst to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
N’-(3-Bromobenzylidene)-3-(3,6-diiodo-9H-carbazol-9-YL)propanohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of hydrazines.
Substitution: Halogen atoms (bromine and iodine) can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide (NaI) or potassium fluoride (KF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce hydrazines. Substitution reactions can result in the replacement of halogen atoms with other functional groups, leading to a variety of derivatives.
Applications De Recherche Scientifique
N’-(3-Bromobenzylidene)-3-(3,6-diiodo-9H-carbazol-9-YL)propanohydrazide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs).
Mécanisme D'action
The mechanism of action of N’-(3-Bromobenzylidene)-3-(3,6-diiodo-9H-carbazol-9-YL)propanohydrazide is not fully understood. its effects are likely mediated through interactions with specific molecular targets and pathways. The presence of bromine and iodine atoms may contribute to its reactivity and potential biological activities. Further research is needed to elucidate the precise mechanisms involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N’-(2,4-Dichlorobenzylidene)-3-(3,6-diiodo-9H-carbazol-9-YL)propanohydrazide
- N’-(2,6-Dichlorobenzylidene)-3-(3,6-diiodo-9H-carbazol-9-YL)propanohydrazide
- N’-(4-Chlorobenzylidene)-3-(3,6-diiodo-9H-carbazol-9-YL)propanohydrazide
Uniqueness
N’-(3-Bromobenzylidene)-3-(3,6-diiodo-9H-carbazol-9-YL)propanohydrazide is unique due to the presence of both bromine and iodine atoms in its structure
Propriétés
Formule moléculaire |
C22H16BrI2N3O |
|---|---|
Poids moléculaire |
672.1 g/mol |
Nom IUPAC |
N-[(E)-(3-bromophenyl)methylideneamino]-3-(3,6-diiodocarbazol-9-yl)propanamide |
InChI |
InChI=1S/C22H16BrI2N3O/c23-15-3-1-2-14(10-15)13-26-27-22(29)8-9-28-20-6-4-16(24)11-18(20)19-12-17(25)5-7-21(19)28/h1-7,10-13H,8-9H2,(H,27,29)/b26-13+ |
Clé InChI |
MUCLJHSYZMLDSH-LGJNPRDNSA-N |
SMILES isomérique |
C1=CC(=CC(=C1)Br)/C=N/NC(=O)CCN2C3=C(C=C(C=C3)I)C4=C2C=CC(=C4)I |
SMILES canonique |
C1=CC(=CC(=C1)Br)C=NNC(=O)CCN2C3=C(C=C(C=C3)I)C4=C2C=CC(=C4)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


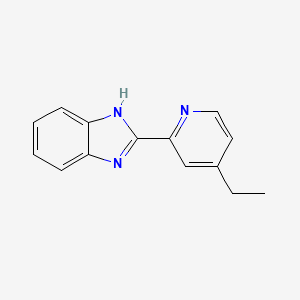
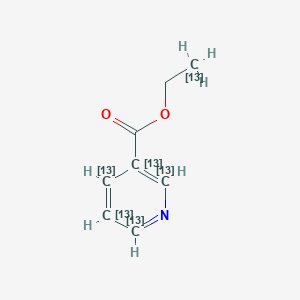
![Vitamin K1-[2H7] (Phytonadione)](/img/structure/B12056718.png)
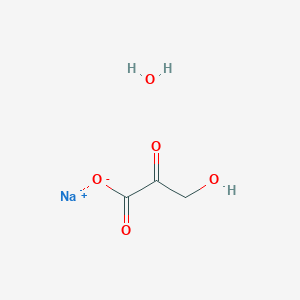

![{[(2,5,6-Trimethyl-1,7-dioxo-1H,7H-pyrazolo[1,2-a]pyrazol-3-yl)methyl]sulfanyl}acetic acid](/img/structure/B12056730.png)

![2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B12056738.png)

![[3-[3-[2,2-bis[[3-[3-[3-hydroxy-2-(hydroxymethyl)-2-methylpropanoyl]oxy-2-[[3-hydroxy-2-(hydroxymethyl)-2-methylpropanoyl]oxymethyl]-2-methylpropanoyl]oxy-2-[[3-[3-hydroxy-2-(hydroxymethyl)-2-methylpropanoyl]oxy-2-[[3-hydroxy-2-(hydroxymethyl)-2-methylpropanoyl]oxymethyl]-2-methylpropanoyl]oxymethyl]-2-methylpropanoyl]oxymethyl]butoxy]-2-[[3-[3-hydroxy-2-(hydroxymethyl)-2-methylpropanoyl]oxy-2-[[3-hydroxy-2-(hydroxymethyl)-2-methylpropanoyl]oxymethyl]-2-methylpropanoyl]oxymethyl]-2-methyl-3-oxopropoxy]-2-[[3-hydroxy-2-(hydroxymethyl)-2-methylpropanoyl]oxymethyl]-2-methyl-3-oxopropyl] 3-hydroxy-2-(hydroxymethyl)-2-methylpropanoate](/img/structure/B12056747.png)


![Bis(5h-dibenzo[a,d]cyclohepten-5-yl)amine](/img/structure/B12056767.png)
